(S)-2,5-Diacetamido-5-oxopentanoic acid
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Overview
Description
(S)-2,5-Diacetamido-5-oxopentanoic acid is a chiral compound with significant importance in various scientific fields. It is characterized by its two acetamido groups and a ketone functional group, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2,5-Diacetamido-5-oxopentanoic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the acylation of a suitable amino acid derivative, followed by selective oxidation and further acylation to introduce the acetamido groups. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This can include continuous flow reactors and advanced purification techniques to meet the demands of various applications.
Chemical Reactions Analysis
Types of Reactions
(S)-2,5-Diacetamido-5-oxopentanoic acid undergoes several types of chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The acetamido groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines and thiols can react with the acetamido groups under mild conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as alcohols, carboxylic acids, and substituted amides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(S)-2,5-Diacetamido-5-oxopentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in biochemical pathways and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-2,5-Diacetamido-5-oxopentanoic acid involves its interaction with specific molecular targets and pathways. The acetamido groups can form hydrogen bonds with biological molecules, influencing their activity and function. Additionally, the ketone group can participate in various biochemical reactions, contributing to the compound’s overall effects.
Comparison with Similar Compounds
Similar Compounds
N-Acetylglutamic acid: Similar in structure but lacks the chiral center and the second acetamido group.
N-Acetylaspartic acid: Contains an acetamido group but differs in the overall structure and functional groups.
Uniqueness
(S)-2,5-Diacetamido-5-oxopentanoic acid is unique due to its specific arrangement of functional groups and chiral center, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C9H14N2O5 |
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Molecular Weight |
230.22 g/mol |
IUPAC Name |
(2S)-2,5-diacetamido-5-oxopentanoic acid |
InChI |
InChI=1S/C9H14N2O5/c1-5(12)10-7(9(15)16)3-4-8(14)11-6(2)13/h7H,3-4H2,1-2H3,(H,10,12)(H,15,16)(H,11,13,14)/t7-/m0/s1 |
InChI Key |
JEKZYYYLVMWREI-ZETCQYMHSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CCC(=O)NC(=O)C)C(=O)O |
Canonical SMILES |
CC(=O)NC(CCC(=O)NC(=O)C)C(=O)O |
Origin of Product |
United States |
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